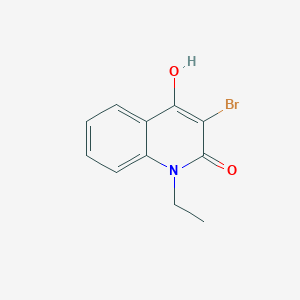![molecular formula C19H25NO2 B2574552 N-(2,3-二甲基苯基)-4,7,7-三甲基-3-氧代双环[2.2.1]庚烷-1-甲酰胺 CAS No. 832683-40-6](/img/structure/B2574552.png)
N-(2,3-二甲基苯基)-4,7,7-三甲基-3-氧代双环[2.2.1]庚烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, commonly referred to as DMHP, is a bicyclic ketone that has been of interest in the scientific community due to its potential therapeutic applications. DMHP is a synthetic compound that has been studied for its ability to modulate the activity of the endocannabinoid system, which is involved in a range of physiological processes.
作用机制
DMHP acts as a cannabinoid receptor agonist, meaning that it binds to and activates these receptors. Cannabinoid receptors are found throughout the body and are involved in a range of physiological processes, including pain sensation, mood regulation, and appetite. DMHP has been shown to bind to both CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. In animal studies, DMHP has been shown to reduce pain sensitivity and inflammation. DMHP has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, DMHP has been shown to have neuroprotective effects, protecting against brain damage in animal models of stroke.
实验室实验的优点和局限性
One advantage of using DMHP in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, DMHP has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of using DMHP is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several areas of future research that could be explored with DMHP. One area of interest is the potential use of DMHP in treating chronic pain, as it has been shown to reduce pain sensitivity in animal models. Additionally, further research could explore the potential use of DMHP in treating anxiety and inflammation. Another area of interest is the development of more selective cannabinoid receptor agonists, which could have fewer side effects than current compounds. Finally, future research could explore the safety and efficacy of DMHP in humans, which could pave the way for its use as a therapeutic agent.
合成方法
DMHP is synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylacetic acid with 2,3-dimethyl-1,3-butadiene in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to form the final DMHP compound.
科学研究应用
高能密度化合物 (HEDCs)
有机催化和天然产物支架
锕系元素萃取研究
扰乱非法市场
运筹学与决策
运筹学
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-7-6-8-14(13(12)2)20-16(22)19-10-9-18(5,15(21)11-19)17(19,3)4/h6-8H,9-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVFAOYWLVLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)


![1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2574479.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2574480.png)
![Methyl 4-[(3-methyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidi n-2-ylthio)methyl]benzoate](/img/structure/B2574481.png)
![5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2574483.png)

![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2574485.png)



![benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate](/img/structure/B2574492.png)